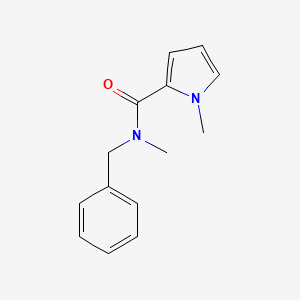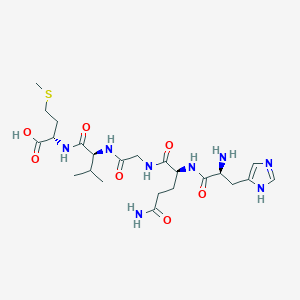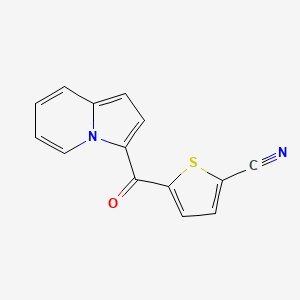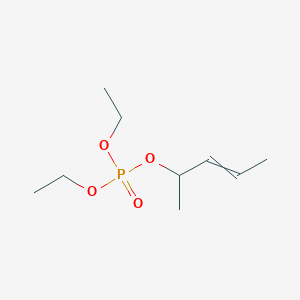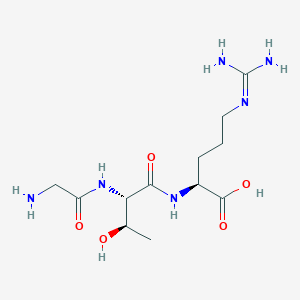
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide: is a synthetic peptide compound It is composed of the amino acids leucine, ornithine, and glycine, with a diaminomethylidene group attached to the ornithine residue
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its selective attachment to the ornithine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
科学的研究の応用
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, such as biotechnology and pharmaceuticals.
作用機序
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Isoleucyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine
Comparison: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness can result in distinct biological activities and interactions compared to similar compounds. For example, the presence of glycine in the sequence may influence the compound’s flexibility and binding properties, distinguishing it from other peptides with different amino acid compositions.
特性
CAS番号 |
824395-58-6 |
|---|---|
分子式 |
C14H29N7O3 |
分子量 |
343.43 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29N7O3/c1-8(2)6-9(15)12(23)21-10(4-3-5-19-14(17)18)13(24)20-7-11(16)22/h8-10H,3-7,15H2,1-2H3,(H2,16,22)(H,20,24)(H,21,23)(H4,17,18,19)/t9-,10-/m0/s1 |
InChIキー |
VROBSHYMNDGCOG-UWVGGRQHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)


![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
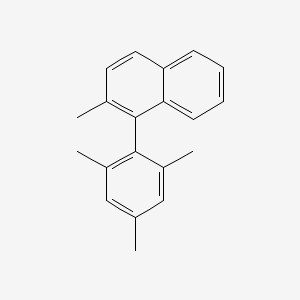
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
